2-Chloro-6-fluoro-4-methylphenol
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Overview
Description
2-Chloro-6-fluoro-4-methylphenol is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-methylphenol can be achieved through several methods. One common approach involves the chlorination and fluorination of 4-methylphenol. The process typically includes the following steps:
Chlorination: 4-methylphenol is reacted with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like ferric chloride (FeCl3) to introduce the chlorine atom at the desired position.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine-containing compound, to introduce the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenolic derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenolic group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of hydroxylated phenols.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
2-Chloro-6-fluoro-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-methylphenol involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The phenolic group can form hydrogen bonds with biological molecules, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylphenol: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Fluoro-2-methylphenol: Lacks the chlorine atom, leading to variations in chemical behavior.
2,4-Dichloro-6-fluorophenol: Contains an additional chlorine atom, affecting its chemical properties.
Uniqueness
2-Chloro-6-fluoro-4-methylphenol is unique due to the specific combination of chlorine, fluorine, and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6ClFO |
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Molecular Weight |
160.57 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
InChI Key |
GRTDEVUTHLFMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)F |
Origin of Product |
United States |
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